molecular formula C7H7BF3O2 B14852175 CID 53445415

CID 53445415

Cat. No.: B14852175
M. Wt: 190.94 g/mol
InChI Key: XLYCCGOCKSISLQ-UHFFFAOYSA-N
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Description

CID 53445415 (PubChem Compound Identifier 53445415) is a chemical compound cataloged in the PubChem database. CID entries often include data such as molecular weight, formula, spectral information, and applications in research or industry . For this compound, further experimental characterization (e.g., mass spectrometry, NMR, or crystallography) would typically be required to confirm its structure and properties, as outlined in analytical chemistry guidelines .

Properties

Molecular Formula

C7H7BF3O2

Molecular Weight

190.94 g/mol

InChI

InChI=1S/C7H5F3.BH2O2/c8-7(9,10)6-4-2-1-3-5-6;2-1-3/h1-5H;2-3H

InChI Key

XLYCCGOCKSISLQ-UHFFFAOYSA-N

Canonical SMILES

[B](O)O.C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “CID 53445415” involves specific chemical reactions and conditions. The preparation method typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using advanced techniques such as micro-channel reactors. These reactors enhance reaction efficiency, reduce impurities, and improve the overall yield and stability of the product .

Chemical Reactions Analysis

Types of Reactions

“CID 53445415” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.

    Substitution: Substitution reactions are common, where specific functional groups in the compound are replaced with other groups.

Common Reagents and Conditions

The reactions involving “this compound” typically use reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions vary, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions yield reduced forms of the compound .

Scientific Research Applications

“CID 53445415” has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which “CID 53445415” exerts its effects involves specific molecular targets and pathways. The compound interacts with particular proteins or enzymes, leading to a cascade of biochemical reactions. These interactions can result in various physiological effects, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 53445415, a comparison with structurally or functionally analogous compounds is essential.

Table 1: Key Parameters for Compound Comparison

Parameter This compound (Hypothetical) Similar Compound A (Example) Similar Compound B (Example)
Molecular Formula Not provided C₁₀H₉F₃O (CAS 1533-03-5) C₁₄H₁₀F₆O (ChEMBL 1724922)
Molecular Weight Not provided 202.17 g/mol 308.22 g/mol
Functional Groups Not provided Trifluoromethyl, ketone Trifluoromethyl, aromatic
Synthetic Accessibility Not provided Moderate (column chromatography) High (commercial availability)
Biological Activity Not provided Enzyme inhibition Nrf2 pathway modulation

Structural and Functional Insights

Structural Similarity: Compounds with trifluoromethyl groups (e.g., CAS 1533-03-5) often exhibit enhanced metabolic stability and bioavailability compared to non-fluorinated analogs . This compound may share these traits if it contains similar substituents. ChEMBL 1724922, a known Nrf2 inhibitor, demonstrates how halogenated aromatic systems (common in CID-like compounds) can target specific signaling pathways .

Analytical Techniques: Mass spectrometry with collision-induced dissociation (CID) is a critical tool for differentiating structural isomers. For example, source-in CID in LC-ESI-MS was used to distinguish ginsenoside isomers based on fragmentation patterns . If this compound has isomers, similar techniques could elucidate its structure. GC-MS chromatograms and collision voltage correlations (as in Figure 2 ) could further characterize its stability and fragmentation behavior relative to analogs.

Industrially, trifluoromethylated compounds (e.g., CAS 1533-03-5) are valued in agrochemical and pharmaceutical synthesis due to their resistance to degradation .

Research Findings and Gaps

  • Pharmacological Potential: While this compound’s specific activity is undocumented, structurally related compounds (e.g., Nrf2 inhibitors) highlight the importance of halogenated motifs in drug design .
  • Synthetic Challenges : The synthesis of this compound may require specialized purification methods, such as vacuum distillation or column chromatography, as seen in similar compounds .
  • Data Limitations: No direct spectral or bioactivity data for this compound were found in the evidence. Future studies should prioritize experimental validation using techniques described in analytical chemistry guidelines .

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